Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)-
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Overview
Description
Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a triazole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Triazole derivatives: Compounds with triazole rings and varying functional groups.
Uniqueness
Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- is unique due to its specific combination of pyrimidine and triazole rings, along with the phenyl and phenoxymethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141078-98-0 |
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Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]pyrimidine |
InChI |
InChI=1S/C20H17N5O/c1-15-8-10-16(11-9-15)25-18(14-26-17-6-3-2-4-7-17)23-24-20(25)19-21-12-5-13-22-19/h2-13H,14H2,1H3 |
InChI Key |
WUYZXBIGZKONBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=NC=CC=N3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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